2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol
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Overview
Description
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of aminopyrazole with β-enaminone derivatives under microwave irradiation. This method yields various 2,7-disubstituted products with high efficiency . Another approach involves the uracil ring-opening induced by specific reagents, followed by the loss of a methylurea molecule to produce the desired compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and as a probe for biological interactions.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and the modulation of cellular pathways .
Comparison with Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound has similar structural features and is used in various pharmacological studies. The uniqueness of this compound lies in its specific structural configuration and its broad range of applications in different scientific fields.
Properties
CAS No. |
79039-17-1 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-12-6-7-15-11(13-12)8-10(14-15)9-4-2-1-3-5-9/h1-8H,(H,13,16) |
InChI Key |
WUBLHSVMWNLLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC(=O)NC3=C2 |
Origin of Product |
United States |
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